2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid
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Overview
Description
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is an organic compound that features a tert-butyl group and a Boc-protected amino group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amino group.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.
Substitution: The tert-butyl group may participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is used in various fields of scientific research:
Chemistry: As an intermediate in organic synthesis and the development of new compounds.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, which can be removed under acidic conditions to reveal the active amino group.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-2-phenylacetic acid: Lacks the tert-butyl group, making it less bulky.
2-(Boc-amino)-2-(4-methyl-phenyl)acetic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric properties.
Uniqueness
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid is unique due to the presence of both the Boc-protected amino group and the bulky tert-butyl-phenyl group. This combination provides distinct steric and electronic properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)12-9-7-11(8-10-12)13(14(19)20)18-15(21)22-17(4,5)6/h7-10,13H,1-6H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQLQNIDJOGBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1336889-00-9 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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